molecular formula C13H23NO2 B2960677 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one CAS No. 2034307-55-4

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B2960677
CAS No.: 2034307-55-4
M. Wt: 225.332
InChI Key: JPQKJDRAZKVUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one is a synthetic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a butanone moiety

Preparation Methods

The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-10(2)7-13(15)14-6-5-12(8-14)16-9-11-3-4-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQKJDRAZKVUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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